molecular formula C22H21N3O4S B2424224 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 899962-33-5

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2424224
CAS No.: 899962-33-5
M. Wt: 423.49
InChI Key: OUWQLEKKSCFTAY-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a benzofuro[3,2-d]pyrimidine core, which is a fused ring system combining benzene, furan, and pyrimidine rings

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(16-9-4-5-10-17(16)29-20)24-22(25)30-13-18(26)23-12-14-7-6-8-15(11-14)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWQLEKKSCFTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. The key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like ethyl acetoacetate under acidic or basic conditions.

    Pyrimidine Ring Construction: The benzofuran intermediate can then be reacted with a guanidine derivative to form the pyrimidine ring, typically under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Sulfanyl Group: The resulting benzofuro[3,2-d]pyrimidine can be further functionalized by introducing the sulfanyl group through a nucleophilic substitution reaction with a thiol reagent.

    Acetamide Formation: Finally, the acetamide moiety can be introduced by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[(3-ethyl-4-oxo-3,4-dihydro1

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving sulfanyl and methoxy groups.

    Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The benzofuro[3,2-d]pyrimidine core may interact with nucleic acids or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
  • **2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide
  • **2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethoxybenzyl)acetamide

Uniqueness

The unique combination of the benzofuro[3,2-d]pyrimidine core with the sulfanyl and methoxy groups in 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide imparts distinct chemical and biological properties. This compound may exhibit unique reactivity and interactions with biological targets compared to its analogs, making it a valuable subject for further research.

Biological Activity

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic molecule with potential biological activities that make it a candidate for further pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a sulfanyl group and various functional groups that may influence its biological activity. Its molecular formula is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 379.4 g/mol .

PropertyValue
Molecular FormulaC20H23N3O3SC_{20}H_{23}N_{3}O_{3}S
Molecular Weight379.4 g/mol
StructureTricyclic with sulfanyl group

The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that it may interact with specific enzymes or receptors involved in various biological pathways. The presence of the sulfanyl group indicates potential kinase inhibition, which is a common target in drug discovery .

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that related structures exhibit minimum inhibitory concentrations (MICs) as low as 0.073 mg/ml against E. coli and S. aureus .
  • Cytotoxicity : Initial cytotoxicity assays suggest that the compound may have potential as an anticancer agent. Compounds with similar structures have shown LC50 values ranging from 280 to 765 μg/ml in cytotoxic assays .
  • Anthelmintic Activity : The compound may also possess anthelmintic properties, as evidenced by its effectiveness against parasitic species in preliminary tests .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of compounds structurally related to our target compound:

  • Study on Antimicrobial Properties : A study evaluating ethyl derivatives showed promising results against multidrug-resistant strains of bacteria, indicating that modifications to the core structure can enhance antibacterial efficacy .
  • Cytotoxicity Assessment : In vitro studies reported significant cytotoxic effects on cancer cell lines, suggesting that further optimization could yield effective anticancer agents .

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